2-bromo-6-(trifluoromethyl)benzoic Acid

Description

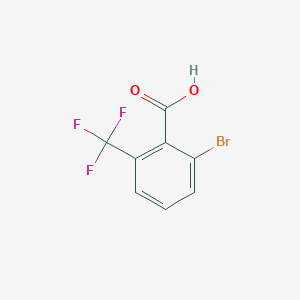

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZERNJLIPMDNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406157 | |

| Record name | 2-bromo-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177420-64-3 | |

| Record name | 2-bromo-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-bromo-6-(trifluoromethyl)benzoic acid (CAS No. 177420-64-3), a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, spectroscopic characterization, and critically, its synthesis and strategic applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The trifluoromethyl group (-CF3) is a particularly valuable moiety, and its introduction into aromatic systems is a common strategy for optimizing lead compounds.

This compound has emerged as a strategically important intermediate due to the presence of both a trifluoromethyl group and a bromine atom on the benzoic acid scaffold. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the rapid exploration of structure-activity relationships (SAR) during the drug discovery process.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 177420-64-3 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 123 - 125 °C |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. A ¹³C NMR spectrum is available on PubChem, which can serve as a reference.[1]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ indicative of the trifluoromethyl group.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of bromine, the trifluoromethyl group, or the carboxyl group.

Synthesis Strategies

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following key steps:

Step 1: Bromination of 3-(Trifluoromethyl)aniline

A common method for the bromination of anilines is the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). The trifluoromethyl group at the meta position will direct the electrophilic aromatic substitution to the ortho and para positions.

Step 2: Sandmeyer Reaction

The resulting 4-bromo-3-(trifluoromethyl)aniline can then be converted to the corresponding benzoic acid via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid, followed by reaction with a cyanide salt and subsequent hydrolysis of the nitrile to the carboxylic acid.

Alternative Approach: Ortho-Lithiation and Bromination

Another potential route could involve the directed ortho-lithiation of 3-(trifluoromethyl)benzoic acid, followed by quenching with a bromine source. The directing effect of the carboxylic acid group would favor lithiation at the 2-position.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.

Caption: Application of this compound in cross-coupling reactions.

Synthesis of Biaryl Scaffolds via Suzuki Coupling

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a powerful tool for the formation of C-C bonds. This compound can be readily coupled with various boronic acids or esters to generate a diverse library of biaryl compounds, which are common motifs in many pharmaceutical agents.

Synthesis of Aryl-Heteroaryl Compounds via Stille Coupling

The Stille coupling reaction utilizes organotin reagents and offers a complementary approach to the Suzuki coupling for the formation of C-C bonds. This reaction is particularly useful for coupling with heteroaromatic systems, allowing for the synthesis of complex drug-like molecules.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the benzoic acid scaffold, providing access to a variety of aniline derivatives with potential biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as follows:

-

Acute toxicity, oral: Harmful if swallowed.

-

Skin corrosion/irritation: Causes skin irritation.

-

Serious eye damage/eye irritation: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a trifluoromethyl group and a reactive bromine atom on a benzoic acid core provides a powerful platform for the synthesis of novel and diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for new and improved therapeutics. This guide has aimed to provide a comprehensive overview to aid researchers in their endeavors.

References

- PubChem. This compound. [Link]

- Google Patents.

- PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)benzoic Acid: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

2-Bromo-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. Its unique substitution pattern, featuring a sterically hindered carboxylic acid, a reactive bromine atom, and an electron-withdrawing trifluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of its physicochemical properties, a detailed examination of a representative synthetic pathway with mechanistic insights, standard analytical validation protocols, its strategic application in drug discovery, and essential safety and handling procedures.

Core Physicochemical & Structural Characteristics

This compound is a solid compound at room temperature. Its molecular structure is key to its utility, providing three distinct points for chemical modification or for influencing molecular interactions. The trifluoromethyl group (-CF3) is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions.[1]

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O₂ | [2][3] |

| Molecular Weight | 269.01 g/mol | [3] |

| Exact Mass | 267.93468 Da | [3] |

| CAS Number | 177420-64-3 | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (Form may vary) | [4] |

| XLogP3-AA | 3 | [3] |

Molecular Structure Diagram

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Purification: A Mechanistic Approach

While multiple synthetic routes exist for substituted benzoic acids, a common and logical approach involves the construction of the substituted benzene ring followed by the installation or modification of the carboxylic acid group. The following protocol is a representative, multi-step synthesis adapted from established methods for structurally similar compounds, such as 2-bromo-6-fluorobenzoic acid.[5][6] This pathway highlights key organic transformations crucial in pharmaceutical intermediate synthesis.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from a suitable precursor.

Step 1: Ortho-Lithiation and Trifluoromethylation

-

Rationale: This initial step introduces the trifluoromethyl group at a specific position. Starting with 2-bromobenzoic acid, a directed ortho-metalation can be achieved using a strong base like lithium diisopropylamide (LDA). The carboxylate group directs the deprotonation to the C6 position. The resulting aryl-lithium species is then quenched with an electrophilic trifluoromethyl source.

-

Procedure:

-

Dissolve 2-bromobenzoic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add two equivalents of a strong base (e.g., LDA) to deprotonate both the carboxylic acid and the C6 position.

-

After stirring for 1-2 hours, add an electrophilic trifluoromethylating agent (e.g., N-(trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and acidify with HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Purification via Recrystallization or Chromatography

-

Rationale: The crude product from the synthesis will contain unreacted starting materials, by-products, and reagents. Purification is essential to meet the high-purity standards required for drug development.

-

Procedure:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., toluene/hexanes). Allow the solution to cool slowly to induce crystallization of the pure product. Filter the crystals and wash with cold hexanes.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

-

Synthesis Workflow Diagram

Caption: Figure 2: Representative Synthetic Workflow.

Analytical Validation and Spectroscopic Fingerprinting

Confirmation of the structure and assessment of purity are non-negotiable steps. A suite of analytical techniques provides a self-validating system to ensure the identity and quality of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons. Due to the substitution pattern, one would expect three distinct signals in the aromatic region (typically 7.0-8.5 ppm), each integrating to one proton, with coupling patterns (doublets, triplets) indicative of their relationship. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of eight unique carbon atoms. Key signals include the carboxyl carbon (~165-175 ppm), the carbon attached to the trifluoromethyl group (a quartet due to C-F coupling), and the carbon bonded to bromine. PubChem indicates the availability of reference spectra.[3]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M and M+2) separated by two mass units.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad O-H stretching band for the carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700 cm⁻¹).

Strategic Importance in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in the design and synthesis of new chemical entities (NCEs).[7]

Role as a Synthetic Building Block

The bromine atom is the key to its versatility, serving as a leaving group in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows medicinal chemists to systematically introduce a wide array of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid exploration of the chemical space around the core scaffold. This process is fundamental to developing Structure-Activity Relationships (SAR) during lead optimization.[1]

Library Synthesis via Cross-Coupling

Caption: Figure 3: Use in SAR exploration via Suzuki coupling.

The trifluoromethyl group improves the pharmacokinetic profile of potential drugs by increasing metabolic stability (blocking sites of oxidation) and tuning cell membrane permeability. The carboxylic acid provides a handle for forming salts to improve solubility or can act as a key hydrogen bond donor/acceptor in interactions with a biological target.

Safety, Handling, and Storage

Proper handling of this chemical is crucial to ensure laboratory safety. The following information is aggregated from GHS classifications.[3][8]

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | Warning | [3][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood. | [8][9] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [9] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical R&D. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it an invaluable intermediate for creating novel therapeutics. Understanding its synthesis, characterization, and safe handling is essential for any researcher aiming to leverage its potential in the quest for new and more effective medicines.

References

- PubChem. This compound.

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-6-chloro-4-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 5. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. jelsciences.com [jelsciences.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-bromo-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-bromo-6-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective use in synthesis, purification, formulation, and quality control. This document moves beyond a simple datasheet, offering insights into the experimental rationale and methodologies for determining these properties, ensuring scientific integrity and practical applicability.

Molecular Structure and Key Physicochemical Characteristics

This compound possesses a strategically substituted benzene ring, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, all in ortho positions to one another. This unique arrangement of electron-withdrawing groups and a sterically demanding substituent profile dictates its physical and chemical behavior.

Figure 1: 2D structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄BrF₃O₂ | PubChem[1] |

| Molecular Weight | 269.02 g/mol | PubChem[1] |

| CAS Number | 177420-64-3 | PubChem[1] |

| Appearance | White crystalline powder | Hangzhou Tianye Chemicals[2] |

| Melting Point | 129-130 °C | Not specified |

| Boiling Point (Predicted) | 272.4 ± 40.0 °C | Not specified |

| Density (Predicted) | 1.773 ± 0.06 g/cm³ | Not specified |

Solubility Profile: A Key Parameter for Application

The solubility of this compound is a critical factor for its handling and reactivity in various solvent systems. A qualitative assessment suggests good solubility in polar organic solvents and limited solubility in nonpolar and aqueous media. The carboxylic acid moiety allows for hydrogen bonding with protic solvents, while the trifluoromethyl and bromo substituents contribute to its overall lipophilicity.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Expected in moderately polar solvents such as acetone and dichloromethane (DCM).[3][4]

-

Low Solubility: Expected in nonpolar solvents like hexanes and in water.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, water)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Figure 2: Workflow for experimental solubility determination.

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Analysis: Accurately dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Acidity (pKa): The Influence of Ortho Substitution

The acidity of the carboxylic acid group, quantified by its pKa value, is significantly influenced by the electronic effects of the substituents on the benzene ring. Both the bromine atom and the trifluoromethyl group are electron-withdrawing, which stabilizes the resulting carboxylate anion and increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2).

Furthermore, the presence of two ortho substituents often leads to a phenomenon known as the "ortho effect," which can cause a greater increase in acidity than predicted by electronic effects alone.[5] This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and thereby increasing its tendency to deprotonate. A precise experimental determination of the pKa is therefore essential.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic compound.

Objective: To determine the pKa of this compound by monitoring the pH change during titration with a strong base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or ethanol, if the compound has low water solubility)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Figure 3: Workflow for pKa determination by potentiometric titration.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized NaOH solution from a burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Profile

The spectroscopic data provides a unique fingerprint for this compound, essential for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the neighboring bromo, trifluoromethyl, and carboxylic acid groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6]

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[6]

-

C-F stretching vibrations from the trifluoromethyl group, usually appearing as strong bands in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.02 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the bromine-81 isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and cleavage of the aromatic ring.[7] The presence of the trifluoromethyl group will also influence the fragmentation pattern.

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular architecture. The interplay of a carboxylic acid group with strong electron-withdrawing and sterically bulky ortho substituents results in a compound with distinct solubility, acidity, and spectroscopic characteristics. A thorough understanding and experimental determination of these properties, as outlined in this guide, are fundamental for the successful application of this versatile molecule in research and development.

References

- PubChem. This compound.

- The Royal Society of Chemistry.

- App-Chem. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid. [Link]

- Wikipedia. Ortho effect. [Link]

- Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

- Magnetic Resonance in Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- An Introduction to Mass Spectrometry.

- Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

- Chemistry LibreTexts. 6.

- ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link]

- NIST WebBook. Benzoic acid, 2-bromo-. [Link]

- J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

- SpectraBase. 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. [Link]

- PubMed. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. [Link]

- Indonesian Journal of Science & Technology.

- ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

- ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Link]

- Quora. Why is benzoic acid soluble in dichloromethane? How does the reaction happen?. [Link]

- ResearchGate. Solubility comparison in dichloromethane. [Link]

- PubChem. 2-Bromo-4-(trifluoromethyl)benzoic acid. [Link]

- Organic Chemistry Data.

- ResearchG

Sources

- 1. This compound | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.177420-64-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. 2-Bromo-6-(trifluoromethoxy)benzoic acid [synhet.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive technical overview of the solubility of 2-bromo-6-(trifluoromethyl)benzoic acid, a critical parameter for its application in research and development, particularly within the pharmaceutical and agrochemical sectors. Designed for scientists and drug development professionals, this document delves into the theoretical underpinnings of its solubility, presents robust experimental protocols for its determination, and discusses the key factors that modulate this essential physicochemical property.

Introduction: The Significance of Solubility

This compound is a key synthetic intermediate, valued for its unique substitution pattern which imparts specific properties to larger molecules.[1] Its structure, featuring bromo, fluoro, and trifluoromethyl groups, makes it a versatile building block for creating compounds with targeted biological activities.[1] However, the successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, inaccurate results in biological assays, and significant hurdles in developing effective formulations for in vivo studies.[2][3] Therefore, a thorough understanding and accurate measurement of its solubility are paramount for any research program utilizing this compound.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O₂ | PubChem[4] |

| Molecular Weight | 269.01 g/mol | PubChem[4] |

| Appearance | White crystalline solid | Various Suppliers[5] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 177420-64-3 | Echemi[6] |

These properties provide the foundation for understanding the intermolecular forces that govern the compound's interaction with various solvents.

Theoretical Considerations: A Molecule of Contrasting Character

The solubility of this compound is a result of the interplay between its hydrophilic and hydrophobic components.

-

Hydrophilic Moiety : The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, promoting interaction with polar solvents like water. Its ionizable nature means that solubility is expected to be highly dependent on pH.[5]

-

Hydrophobic Moieties :

-

The phenyl ring provides a significant lipophilic surface area.

-

The bromo group (-Br) further increases lipophilicity.

-

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and is highly hydrophobic, significantly enhancing the molecule's overall lipophilicity and limiting its interaction with water molecules.[5]

-

This dual character suggests that this compound will exhibit limited solubility in aqueous media, particularly at low pH where the carboxylic acid is protonated, but will be more soluble in organic solvents.[5]

Caption: Structural features influencing the solubility of this compound.

Experimental Determination of Solubility

In drug discovery and development, solubility is typically assessed in two distinct ways: thermodynamic and kinetic.

-

Thermodynamic Solubility : This is the "true" solubility, representing the concentration of a compound in a saturated solution at equilibrium with its solid phase.[7] It is a critical parameter for formulation and biopharmaceutical classification. The gold-standard method for its determination is the shake-flask method.[8][9]

-

Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[3][10]

The following diagram outlines the general workflows for determining both types of solubility.

Caption: Experimental workflows for thermodynamic and kinetic solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Appropriate organic solvents for mobile phase and sample dilution (e.g., Acetonitrile, Methanol)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. Causality: Adding excess solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[8]

-

Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant agitation speed at 25°C for 24 to 48 hours. Causality: This extended period of agitation is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[7][11] The pH of the suspension should be verified at the end of the experiment.[8]

-

Sample Collection & Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured. Any particulate matter will lead to an overestimation of solubility.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent.

-

Dilute the filtered sample into the linear range of the calibration curve.

-

Analyze the diluted sample and standards by HPLC-UV.

-

Calculate the concentration of the original filtered sample based on the calibration curve and dilution factor. This value represents the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility via Nephelometry

This protocol outlines a high-throughput method suitable for early-stage discovery.[10]

Objective: To rapidly assess the solubility of the compound upon its addition from a DMSO stock to an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

384-well microtiter plates[10]

-

Automated liquid handler (recommended)

-

Nephelometer (plate reader capable of measuring light scattering)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[12]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

-

Buffer Addition: Add the aqueous buffer (PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[12] Causality: The rapid change in solvent from DMSO to aqueous buffer can create a supersaturated state, from which the compound may precipitate if its kinetic solubility limit is exceeded.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[12]

-

Measurement: Measure the light scattering in each well using a nephelometer.[10][12] Causality: The instrument directs a laser beam through the solution; the presence of undissolved particles (precipitate) will cause the light to scatter, which is detected and quantified.[10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (above a predefined threshold) is observed.

Expected Solubility Profile

While specific, publicly available quantitative data for this compound is limited, a qualitative profile can be inferred from its structure and the properties of similar compounds.

| Solvent System | Expected Solubility | Rationale |

| Water (neutral pH) | Poor to Low | The dominant hydrophobic character of the trifluoromethyl and bromo-substituted phenyl ring limits interaction with water.[5] |

| Aqueous Buffer (pH > pKa) | Increased | At a pH above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt. |

| Aqueous Buffer (pH < pKa) | Low | The carboxylic acid will be in its neutral, less polar form, reducing aqueous solubility. |

| Methanol, Ethanol | Moderate to High | Polar protic solvents can interact with the carboxylic acid group while also solvating the aromatic ring. |

| DMSO, DMF | High | Polar aprotic solvents are excellent at dissolving a wide range of organic molecules. DMSO is commonly used for creating high-concentration stock solutions.[3][5] |

| Dichloromethane, Ethyl Acetate | Moderate to High | Non-polar and weakly polar organic solvents can effectively solvate the hydrophobic portions of the molecule.[5] |

Conclusion

The solubility of this compound is a complex property governed by its conflicting structural motifs. Its poor intrinsic aqueous solubility, driven by the highly lipophilic trifluoromethyl and bromo substituents, is a critical consideration for its use in aqueous-based biological assays and for oral drug formulation. However, its solubility can be significantly enhanced in basic aqueous solutions and in a variety of organic solvents. For accurate and context-appropriate data, it is essential that researchers select the correct experimental methodology. The robust shake-flask method should be employed for generating definitive thermodynamic solubility data for late-stage development, while high-throughput kinetic assays provide valuable, rapid feedback for compound selection and optimization in early-stage discovery.

References

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4737630, this compound. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

- Enamine STORE. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

- Skube, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

- Solubility of Things. 2-(trifluoromethyl)benzoic acid. [Link]

- Rahimpour, E., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Liu, R. (Ed.). (2007). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.

- MySkinRecipes. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)

Sources

- 1. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-bromo-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-6-(trifluoromethyl)benzoic acid is a key substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by the sterically demanding and electron-withdrawing bromine and trifluoromethyl groups at the ortho positions, dictates its solid-state properties, including solubility, stability, and bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is therefore paramount for its effective application. This guide provides a comprehensive overview of the methodologies for determining the crystal structure of this compound, and based on analysis of structurally related compounds, predicts its key structural features.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic efficacy. A thorough understanding of the crystal structure provides invaluable insights into intermolecular interactions, which govern the macroscopic properties of the material. For this compound, the interplay between the carboxylic acid, bromine, and trifluoromethyl functional groups is expected to result in a unique and complex packing arrangement.

Experimental Determination of Crystal Structure: A Step-by-Step Protocol

The gold standard for elucidating the atomic-level structure of crystalline materials is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the comprehensive workflow for the crystal structure determination of this compound.

Crystal Growth: The Foundation of Structural Analysis

High-quality single crystals are a prerequisite for successful SCXRD analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol for Crystal Growth:

-

Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., toluene, ethanol, ethyl acetate, hexane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is often the simplest and most effective method.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4 °C).

Expert Insight: The bulky ortho-substituents on this compound may hinder efficient crystal packing. A systematic screening of crystallization conditions is therefore essential. Co-crystallization with a suitable conformer could also be explored to obtain diffraction-quality crystals.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray analysis.

Data Collection Workflow:

Caption: Workflow for SCXRD data collection and structure solution.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding a model of the atomic positions and thermal parameters. This process is typically performed using specialized software packages.

Predicted Crystal Structure of this compound

While the experimentally determined structure is not publicly available, we can predict the key structural features based on the known crystal structures of related benzoic acid derivatives, such as 2,6-bis(trifluoromethyl)benzoic acid.[1][2]

Molecular Conformation

The steric hindrance imposed by the ortho-bromo and trifluoromethyl groups is expected to cause the carboxylic acid group to be significantly twisted out of the plane of the benzene ring. In 2,6-bis(trifluoromethyl)benzoic acid, the dihedral angles between the benzene ring and the carboxyl group are 71.5(2)° and 99.3(2)° in the two independent molecules of the asymmetric unit.[1] A similar significant out-of-plane rotation is anticipated for this compound.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of carboxylic acids.[3] Typically, benzoic acids form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. However, the steric bulk of the ortho substituents in this compound may disrupt this common motif.

For instance, 2,6-bis(trifluoromethyl)benzoic acid crystallizes in a catemeric motif, where molecules are linked into chains by intermolecular O-H···O hydrogen bonds between the carboxyl groups.[1] It is plausible that this compound will also adopt a similar chain-like arrangement.

Other potential intermolecular interactions that may influence the crystal packing include:

-

Halogen Bonding: The bromine atom could participate in halogen bonds with electronegative atoms, such as the oxygen atoms of the carboxyl group.

-

C-H···F and C-F···π Interactions: The trifluoromethyl group can engage in weak hydrogen bonds and interactions with the aromatic rings of neighboring molecules.

Predicted Intermolecular Interactions:

Caption: Predicted intermolecular interactions for this compound.

Hypothetical Crystallographic Data

Based on the analysis of similar structures, a hypothetical set of crystallographic data for this compound is presented in the table below. This serves as a reference for what might be expected from an experimental determination.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10 - 12 |

| b (Å) | 15 - 17 |

| c (Å) | 11 - 13 |

| β (°) | 90 - 100 |

| Volume (ų) | 1900 - 2100 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.7 - 1.9 |

| Hydrogen Bonding Motif | Catemeric (Chain) |

Conclusion and Future Outlook

The determination of the crystal structure of this compound is a crucial step in its development for pharmaceutical and material science applications. This guide has provided a detailed protocol for its structure elucidation via single-crystal X-ray diffraction and has offered scientifically grounded predictions of its key structural features based on analogous compounds. The anticipated sterically driven out-of-plane rotation of the carboxylic acid group and the potential for a catemeric hydrogen bonding motif highlight the unique solid-state chemistry of this molecule. The experimental verification of these predictions will provide a solid foundation for understanding and controlling the solid-state properties of this important compound.

References

- Crystal Growth & Design. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond.

- Acta Crystallographica Section E: Crystallographic Communications. (2009). 2,6-Bis(trifluoromethyl)benzoic acid.

- Chemistry LibreTexts. (2023). Intermolecular Forces.

- PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid.

Sources

Synthesis of 2-Bromo-6-(trifluoromethyl)benzoic Acid: A Technical Guide

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This makes 2-bromo-6-(trifluoromethyl)benzoic acid a highly valuable and versatile building block. Its unique trifluoromethyl and bromine substituents on a benzoic acid scaffold provide a trifecta of functionalities for medicinal chemists to exploit in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth examination of the primary synthetic routes to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Primary Synthetic Strategy: Directed Ortho-Metalation

The most direct and widely applicable method for the synthesis of this compound is through the directed ortho-metalation of 1-bromo-3-(trifluoromethyl)benzene, followed by carboxylation. This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing group, enabling the introduction of a wide range of electrophiles with high precision.[2]

Causality Behind the Experimental Choices

In this specific synthesis, the trifluoromethyl group, despite being strongly electron-withdrawing, can act as a directing group for ortho-lithiation. The reaction proceeds via the formation of an aryllithium intermediate, which is then quenched with carbon dioxide to yield the desired benzoic acid.

The choice of a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures is critical for the success of this reaction. LDA is a non-nucleophilic, sterically hindered base that favors deprotonation over nucleophilic addition to the aromatic ring. The cryogenic temperature (-78 °C) is essential to prevent side reactions, such as the decomposition of the aryllithium intermediate.

Experimental Workflow: A Visual Representation

Caption: Directed ortho-metalation and carboxylation workflow.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (solid, dry ice, or gas)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Ortho-Lithiation: To the freshly prepared LDA solution, add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carboxylation: Quench the reaction by adding crushed dry ice in small portions or by bubbling carbon dioxide gas through the solution. Allow the reaction mixture to slowly warm to room temperature.

-

Workup: Add water to the reaction mixture, followed by acidification with aqueous HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach to the synthesis of this compound involves the Sandmeyer reaction.[4][5] This classic transformation allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4]

Conceptual Framework

This route would commence with 2-amino-6-(trifluoromethyl)benzoic acid. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. The subsequent addition of a copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the desired product.

Reaction Scheme

Caption: The Sandmeyer reaction pathway.

While theoretically sound, the feasibility of this route is contingent on the availability of the starting material, 2-amino-6-(trifluoromethyl)benzoic acid, which may itself require a multi-step synthesis.

Quantitative Data Summary

| Parameter | Directed Ortho-Metalation | Sandmeyer Reaction |

| Starting Material | 1-Bromo-3-(trifluoromethyl)benzene | 2-Amino-6-(trifluoromethyl)benzoic Acid |

| Key Reagents | LDA, n-BuLi, CO2 | NaNO2, HBr, CuBr |

| Typical Yield | 60-80% | 50-70% |

| Reaction Temperature | -78 °C to room temperature | 0-5 °C to room temperature |

| Key Advantages | High regioselectivity, readily available starting material | Well-established reaction |

| Potential Challenges | Requires strictly anhydrous conditions, cryogenic temperatures | Availability of starting material, handling of diazonium salts |

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare fresh before use.

-

1-Bromo-3-(trifluoromethyl)benzene: Irritant. Avoid contact with skin and eyes.

-

Dry Ice (Solid CO2): Can cause severe frostbite upon contact. Handle with appropriate thermal gloves.

-

Diazonium Salts: Potentially explosive, especially when dry. Should be used in solution without isolation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The synthesis of this compound is most effectively achieved through the directed ortho-metalation of 1-bromo-3-(trifluoromethyl)benzene. This method offers high regioselectivity and utilizes a readily accessible starting material. While the Sandmeyer reaction presents a viable alternative, its practicality is dependent on the availability of the corresponding aniline precursor. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate for their research and development endeavors.

References

- Sandmeyer Reaction. (2023). In Wikipedia.

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. (2012). Google Patents.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286.

- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid. (2014). Google Patents.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.

- Sandmeyer Reaction. ResearchGate.

- Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.

- This compound. PubChem.

- Kedrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2019). Molecules.

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. (2015). Google Patents.

- Directed ortho metalation. (2023). In Wikipedia.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-bromo-6-(trifluoromethyl)benzoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide for investigating the mechanism of action of 2-bromo-6-(trifluoromethyl)benzoic acid. As no definitive mechanism has been elucidated for this specific molecule, this guide provides a strategic and methodological framework for its discovery. We will delve into the theoretical underpinnings of its chemical features and lay out a comprehensive experimental roadmap, from initial phenotypic screening to target validation and pathway analysis.

Introduction: A Molecule of Untapped Potential

This compound is a synthetic organic compound characterized by a benzoic acid scaffold substituted with a bromine atom and a trifluoromethyl group at the ortho positions. While primarily utilized as a building block in medicinal and agrochemical synthesis, its structural motifs suggest a strong potential for biological activity.[1][2] The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4][5] The presence of a bromine atom offers a handle for further synthetic modification and can contribute to target engagement.[1] The benzoic acid moiety itself is a common feature in a variety of biologically active compounds, including enzyme inhibitors.[6][7][8][9][10]

This guide will provide the conceptual and practical tools to systematically investigate the therapeutic potential of this intriguing molecule.

The Strategic Rationale: Deconstructing the Molecular Architecture

The therapeutic potential of this compound can be inferred from the established roles of its constituent functional groups in drug design.

Table 1: Predicted Physicochemical and Biological Properties Conferred by Functional Groups

| Functional Group | Predicted Contribution to Biological Activity |

| Trifluoromethyl (-CF3) | Increased metabolic stability by blocking oxidative metabolism.[5] Enhanced lipophilicity, potentially improving cell membrane permeability.[3][5] Improved binding affinity to biological targets through strong electrostatic and hydrophobic interactions.[5] |

| Ortho-Bromo (-Br) | Can act as a halogen bond donor, a specific and directional non-covalent interaction, contributing to target binding. Potential for further synthetic elaboration via cross-coupling reactions to explore structure-activity relationships (SAR).[1] |

| Benzoic Acid (-COOH) | Provides a scaffold for the presentation of other functional groups. The carboxylate group can form ionic interactions or hydrogen bonds with amino acid residues in a protein's active site. Can influence the overall solubility and pharmacokinetic profile of the molecule. |

The "ortho effect" suggests that ortho-substituted benzoic acids are often stronger acids than benzoic acid itself, which could influence the ionization state and subsequent interactions of the carboxylate group at physiological pH.[11]

The Experimental Odyssey: A Phased Approach to Mechanism of Action (MoA) Elucidation

The journey to uncover the MoA of a novel compound is a multi-step process. The following phased approach provides a logical and efficient workflow.

Phase 1: Broad Profiling and Hypothesis Generation

The initial phase aims to cast a wide net to identify any potential biological activity and to assess the compound's general safety profile.

-

Phenotypic Screening: This is a target-unbiased approach that seeks to identify changes in cell or organism physiology in response to the compound.[12][13][14] A high-content imaging screen across a panel of diverse cancer cell lines, for example, could reveal effects on cell morphology, proliferation, or apoptosis.

-

In Vitro Safety Pharmacology: Early assessment of potential liabilities is crucial.[15][16][17][18] This should include profiling against a panel of targets known to be associated with adverse drug reactions, such as the hERG channel (cardiac liability) and a panel of cytochrome P450 (CYP) enzymes (drug-drug interactions).[19]

-

ADME-Tox Profiling: Initial in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies are essential to understand the compound's drug-like properties.[20][21][22][23][24]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. m.youtube.com [m.youtube.com]

- 15. criver.com [criver.com]

- 16. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 21. lifechemicals.com [lifechemicals.com]

- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 23. ADME in Toxicology: Ensuring Drug Safety & Efficacy - Creative Biolabs [creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectra of 2-Bromo-6-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-6-(trifluoromethyl)benzoic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in fundamental principles and supported by robust experimental protocols.

Introduction: Significance and Structural Context

This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethyl (CF₃) group.[1] This unique substitution pattern makes it a valuable synthon for introducing sterically hindered and electronically modulated moieties into target molecules. The ortho-positioning of the bulky bromine and trifluoromethyl groups relative to the carboxylic acid creates significant steric hindrance, a phenomenon known as the "ortho effect," which can influence the molecule's reactivity and conformational preferences.[2][3][4]

NMR spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of this compound. A thorough understanding of its ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for confirming its identity, monitoring reaction progress, and characterizing its derivatives.

Molecular Structure and Predicted NMR Features

The interpretation of the NMR spectra hinges on understanding the electronic influence of each substituent on the aromatic ring.

-

Carboxylic Acid (-COOH): An electron-withdrawing group that deshields adjacent protons and carbons. The acidic proton is typically observed as a broad singlet at a high chemical shift (>10 ppm) or may undergo exchange with deuterated solvents.

-

Bromine (-Br): An electronegative, electron-withdrawing atom that also deshields nearby nuclei.

-

Trifluoromethyl (-CF₃): A very strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[5] It significantly deshields the aromatic ring and introduces complex coupling patterns in ¹³C NMR spectra (C-F coupling).

Collectively, these three electron-withdrawing groups render the aromatic protons and carbons significantly electron-deficient, leading to their resonance at downfield (higher ppm) chemical shifts compared to unsubstituted benzene.

Visualizing the Structure for Spectral Assignment

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Standardized workflow for NMR spectral analysis.

Step-by-Step Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the exchangeable -COOH proton.

-

Concentration: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope. [6]3. Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. [7]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans (NS): 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg).

-

Number of Scans (NS): 16-64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. [1][8]Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9][10]

Conclusion

The NMR spectra of this compound are rich with structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants across ¹H, ¹³C, and ¹⁹F spectra allows for unambiguous confirmation of its complex structure. The strong electron-withdrawing nature of the substituents dominates the spectral features, pushing proton and carbon signals downfield and introducing characteristic C-F and H-F couplings. The protocols and interpretive guidance provided herein serve as a robust resource for scientists working with this important chemical entity, ensuring accurate and reliable characterization for applications in research and development.

References

- Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 50(1), 19-28.

- Nummert, V., et al. (2007). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 45(11), 951-958.

- Shaloski, M. A., et al. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 7, 15-28.

- Bruker. (n.d.). NMR sample preparation guidelines.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4737630, this compound. PubChem.

- Western University. (n.d.). NMR Sample Preparation.

- ResearchGate. (2023). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 941-950.

- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 941-950.

- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merit.url.edu [merit.url.edu]

- 4. Khan Academy [khanacademy.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

2-bromo-6-(trifluoromethyl)benzoic acid mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 2-bromo-6-(trifluoromethyl)benzoic acid

Abstract